Ethyl 3-bromo-2,2-difluoropropanoate
Description
Significance of Organofluorine Compounds in Modern Science
Organofluorine chemistry, the study of compounds containing a carbon-fluorine bond, is a critical field in modern chemical research due to the profound impact of fluorine on molecular properties. wikipedia.org The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological characteristics. numberanalytics.com
The substitution of hydrogen or other atoms with fluorine imparts unique properties to a molecule. The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, which contributes to the high thermal and chemical stability of organofluorine compounds. innospk.com Fluorine is the most electronegative element, and its presence can significantly influence the acidity and basicity of nearby functional groups through strong inductive effects. nih.gov Furthermore, replacing hydrogen with fluorine can block sites of metabolic oxidation, thereby enhancing a molecule's metabolic stability and bioavailability. manchester.ac.uk This modification can also increase lipophilicity, which may improve the ability of a compound to cross biological membranes. numberanalytics.com
Table 1: Effects of Fluorine Substitution on Molecular Properties
| Property | Impact of Fluorine Substitution | Rationale |
|---|---|---|
| Chemical Stability | Increased | High strength of the Carbon-Fluorine (C-F) bond. |
| Metabolic Stability | Increased | C-F bond is resistant to metabolic cleavage; blocks sites of oxidation. |
| Lipophilicity | Increased | Enhances transport across biological membranes. |
| Acidity/Basicity | Altered | Strong electron-withdrawing nature of fluorine modifies pKa of adjacent groups. |
| Binding Affinity | Modified | Fluorine can participate in favorable interactions with biological targets. |
The unique properties conferred by fluorine make organofluorine compounds highly valuable in the life sciences. In the pharmaceutical industry, the introduction of fluorine is a common strategy to enhance the efficacy, stability, and pharmacokinetic profile of drug candidates. nih.gov It is estimated that approximately 20% of all pharmaceuticals contain fluorine, including several blockbuster drugs. numberanalytics.com Similarly, the agrochemical sector extensively utilizes organofluorine compounds to develop more potent and stable herbicides, insecticides, and fungicides. nih.gov The improved performance of these fluorinated agrochemicals contributes to increased crop yields and more effective pest management. numberanalytics.com
Overview of Ethyl 3-bromo-2,2-difluoropropanoate as a Building Block
This compound serves as a key intermediate in organic synthesis, valued for its ability to introduce the difluoromethyl group (-CF2-) into target molecules.
Table 2: Chemical Properties of this compound
| Identifier | Value |
|---|---|
| CAS Number | 111773-24-1 |
| Molecular Formula | C5H7BrF2O2 |
| Molecular Weight | 217.01 g/mol |
| Appearance | Colorless liquid |
| Synonyms | Ethyl 3-bromo-2,2-difluoropropionate; 3-Bromo-2,2-difluoro-propionic acid ethyl ester |
The structure of this compound is defined by three key features: an ethyl ester group, a geminal difluoro (-CF2-) group at the alpha-carbon, and a bromine atom at the beta-carbon. innospk.com The two fluorine atoms are strongly electron-withdrawing, which influences the reactivity of the entire molecule. nih.gov This electronic effect makes the alpha-carbon susceptible to certain types of nucleophilic attack. nih.gov The bromine atom is a good leaving group, making the beta-carbon an electrophilic site for nucleophilic substitution reactions. This dual reactivity allows chemists to use the molecule in a variety of synthetic transformations to build more complex fluorinated structures. innospk.com
The landscape of fluorinated building blocks is diverse, including reagents for introducing trifluoromethyl (-CF3), monofluorinated, and other fluoroalkyl groups. This compound occupies a specific niche by providing a three-carbon chain with a gem-difluoro unit. The -CF2- group is of particular interest as it can act as a bioisostere for an ether oxygen or a carbonyl group, a strategy used in medicinal chemistry to modify drug properties. nih.gov Unlike many other fluorinated reagents, this compound provides a difluorinated carbon with an adjacent reactive site (the carbon-bromine bond), enabling its incorporation into larger molecules through standard synthetic methods like substitution or addition reactions. innospk.comnih.gov
Historical Context of Halogenated Propanoates in Synthesis
The use of halogenated esters in organic synthesis has a long and significant history. Halogenated propanoates and related esters are a subset of a broader class of compounds known as α-halo esters, which have been pivotal in the formation of carbon-carbon bonds.
One of the most classic and enduring reactions involving α-halo esters is the Reformatsky reaction, discovered by Sergey Nikolaevich Reformatsky in 1887. byjus.compsiberg.com This reaction involves the treatment of an α-halo ester with an aldehyde or ketone in the presence of metallic zinc to form a β-hydroxy ester. wikipedia.org The key intermediate is an organozinc reagent, often called a Reformatsky enolate, which is formed by the insertion of zinc into the carbon-halogen bond of the ester. libretexts.org These zinc enolates are notably less reactive than their lithium counterparts, which prevents them from reacting with the ester functional group, a common side reaction with more reactive organometallics. wikipedia.org
The discovery of the Reformatsky reaction demonstrated the synthetic utility of halogenated esters as precursors to stable, handleable enolates for carbon-carbon bond formation. byjus.com This foundational work paved the way for the development of a wide array of synthetic methods that rely on halogenated carbonyl compounds. The principles established in the late 19th century continue to be relevant, with modern variations employing different metals and substrates, including the increasingly important fluorinated analogues like this compound, to create complex molecules for contemporary applications. wikipedia.org
Research Trajectories and Current Challenges in Fluoroorganic Chemistry
Fluoroorganic chemistry is a dynamic and rapidly evolving field, driven by the significant impact of fluorinated compounds in numerous applications. However, the unique properties of the fluorine atom also present considerable synthetic challenges. Current research is largely focused on overcoming these hurdles to develop more efficient, selective, and sustainable methods for the synthesis of complex fluorinated molecules.
A major frontier in fluoroorganic chemistry is the development of methods for the stereoselective synthesis of molecules containing fluorine atoms or fluorinated groups. The creation of chiral centers, particularly those bearing a fluorine atom or a trifluoromethyl group, is often difficult to achieve with high levels of stereocontrol. This challenge is amplified when constructing quaternary stereocenters containing fluorine.
The high electronegativity and small size of the fluorine atom can influence the conformational preferences and reactivity of molecules in ways that are not always predictable, making the design of effective stereoselective reactions a complex task. Researchers are actively exploring a variety of approaches to address this, including the use of chiral catalysts, auxiliaries, and reagents to control the stereochemical outcome of fluorination reactions. While significant progress has been made, the development of general and highly stereoselective methods for the synthesis of a broad range of fluorinated chiral compounds remains a key objective in the field.
In line with the global push for sustainable chemical practices, a significant research trajectory in fluoroorganic chemistry is the development of "green" synthetic methods. Traditional fluorination techniques often rely on harsh reagents, such as elemental fluorine or hydrogen fluoride (B91410), which are highly toxic and corrosive, requiring specialized handling and equipment. Moreover, many fluorination reactions generate significant amounts of hazardous waste.
Current research in green fluorine chemistry is focused on several key areas:
Development of Safer Fluorinating Reagents: The design and synthesis of new fluorinating agents that are less hazardous and easier to handle are a primary goal.
Catalytic Methods: The use of catalytic amounts of reagents, rather than stoichiometric quantities, is a cornerstone of green chemistry. Researchers are developing new catalytic systems for fluorination that are more efficient and can be recycled.
Use of Greener Solvents: The replacement of volatile and toxic organic solvents with more environmentally benign alternatives, such as water, ionic liquids, or supercritical fluids, is another important area of investigation.
Improved Atom Economy: Synthetic methods with high atom economy, where a majority of the atoms from the reactants are incorporated into the final product, are being pursued to minimize waste generation.
These green chemistry approaches aim to make the synthesis of valuable fluorinated compounds more environmentally friendly, cost-effective, and safer for chemists to perform.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-bromo-2,2-difluoropropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrF2O2/c1-2-10-4(9)5(7,8)3-6/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIFTLNQZPFIPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CBr)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00553905 | |
| Record name | Ethyl 3-bromo-2,2-difluoropropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00553905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111773-24-1 | |
| Record name | Ethyl 3-bromo-2,2-difluoropropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00553905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-bromo-2,2-difluoropropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Ethyl 3 Bromo 2,2 Difluoropropanoate
Direct Bromination of 2,2-Difluoropropanoic Acid Derivatives
Direct bromination at the C-3 position of ethyl 2,2-difluoropropanoate relies on free radical pathways. The electron-withdrawing nature of the gem-difluoro and ester groups influences the reactivity of the adjacent C-H bonds, making them susceptible to radical abstraction. This section details the use of elemental bromine and N-Bromosuccinimide (NBS) as brominating agents under radical conditions.
Radical Bromination Techniques with Elemental Bromine (Br₂)
Elemental bromine can be employed for the synthesis of Ethyl 3-bromo-2,2-difluoropropanoate through a free-radical chain reaction. This process requires the generation of bromine radicals (Br•), which then propagate a chain reaction leading to the desired product.
The homolytic cleavage of the bromine-bromine bond (Br-Br) to form two bromine radicals requires a significant energy input, which can be supplied by heat or light. However, to achieve the reaction under more controlled and milder conditions, a radical initiator is typically used. libretexts.org Azobisisobutyronitrile (AIBN) is a common and effective choice for this purpose. lookchem.comorganic-chemistry.org
Upon heating, AIBN undergoes thermal decomposition, eliminating a molecule of nitrogen gas (N₂) to generate two 2-cyano-2-propyl radicals. lookchem.com This decomposition is entropically favorable. These highly reactive carbon-centered radicals then initiate the chain reaction. The primary role of the AIBN-derived radicals is to generate the bromine radical by reacting with a molecule of elemental bromine.
Initiation Steps:
AIBN → 2 R• + N₂ (where R• is the 2-cyano-2-propyl radical)
R• + Br₂ → R-Br + Br•
Once the bromine radical is formed, it enters the propagation cycle, leading to the formation of the product.
The efficiency and selectivity of radical bromination are highly dependent on the reaction conditions.
Temperature: The reaction temperature must be carefully controlled. It needs to be high enough to induce the decomposition of the radical initiator (for AIBN, this is typically between 60-80 °C) but not so high as to promote undesirable side reactions. lookchem.com Excessive heat can lead to the formation of polybrominated products or degradation of the starting material and product.
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial. Oxygen, present in the air, is a diradical and can react with the carbon-centered radical intermediates in the propagation step. libretexts.org This interception of radicals by oxygen terminates the chain reaction and leads to the formation of peroxide impurities, significantly reducing the yield of the desired brominated product.
| Parameter | Condition | Rationale |
| Initiator | AIBN (catalytic amount) | Provides a controlled source of radicals at moderate temperatures. |
| Temperature | 60-80 °C | Ensures efficient decomposition of AIBN without product degradation. |
| Atmosphere | Inert (Nitrogen/Argon) | Prevents radical quenching by atmospheric oxygen, maximizing yield. |
| Solvent | Non-polar (e.g., CCl₄) | Solubilizes reactants and is relatively inert to radical conditions. |
Radical Bromination Using N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) is a highly selective and convenient reagent for radical bromination, particularly at allylic and benzylic positions, a reaction known as the Wohl-Ziegler bromination. thermofisher.comwikipedia.orgorganic-chemistry.org The principles of this reaction are applicable to the bromination of the activated C-H bond in ethyl 2,2-difluoropropanoate.
Selectivity: The key advantage of using NBS is its ability to maintain a very low, constant concentration of elemental bromine in the reaction medium. organic-chemistry.org NBS itself does not typically act as the direct bromine donor in the radical chain. Instead, it reacts with the hydrogen bromide (HBr) generated during the propagation step to produce a molecule of bromine. masterorganicchemistry.com
Propagation and Regeneration of Bromine:
Br• + R'-H → R'• + HBr
HBr + NBS → Succinimide (B58015) + Br₂
This in-situ generation of Br₂ ensures that its concentration remains minimal, which suppresses competitive ionic reactions, such as the addition of bromine to any potential carbon-carbon double bonds. This makes NBS a highly selective reagent for radical substitution. masterorganicchemistry.com
Safety: NBS is a crystalline solid that is easier and safer to handle than liquid bromine, which is highly volatile, corrosive, and toxic. liberty.eduresearchgate.net This makes NBS a preferred reagent, especially for larger-scale syntheses.
Similar to reactions with elemental bromine, the radical chain reaction involving NBS must be initiated.
Thermal Initiation: The reaction can be initiated by heating the mixture in the presence of a radical initiator like AIBN or benzoyl peroxide (BPO). lookchem.commychemblog.com The initiator decomposes upon heating to provide the initial radical flux that starts the chain reaction.
UV Light (Photochemical Initiation): Irradiation of the reaction mixture with UV light can also initiate the reaction. The energy from the photons promotes the homolytic cleavage of the trace amount of bromine present in the NBS reagent, generating the initial bromine radicals required to begin the propagation cycle. youtube.comyoutube.com
The choice between thermal and photochemical initiation often depends on the substrate's stability to heat and the available equipment. Both methods are effective in promoting the Wohl-Ziegler type bromination.
| Parameter | Condition | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | Safer handling; provides a low, steady concentration of Br₂ for high selectivity. |
| Initiation | AIBN (thermal) or UV light (photochemical) | Generates initial radicals to start the chain reaction. |
| Solvent | Carbon Tetrachloride (CCl₄) or other inert solvents | CCl₄ is traditional, though greener alternatives are sought. The insolubility of the succinimide byproduct can indicate reaction completion. organic-chemistry.org |
| Temperature | Reflux | Typically required for thermal initiation with AIBN. |
Regioselectivity at the 3-position
The regioselective introduction of a bromine atom at the 3-position of an ethyl 2,2-difluoropropanoate precursor is a critical step in the synthesis of the target compound. Achieving high regioselectivity is essential to avoid the formation of isomeric byproducts and to ensure an efficient synthetic route. While specific studies detailing the regiocontrol for this exact substrate are not extensively documented in publicly available literature, the principles of radical and electrophilic substitution reactions offer insights. The electron-withdrawing nature of the two fluorine atoms at the 2-position significantly influences the reactivity of the adjacent methylene (B1212753) group (3-position), making it susceptible to functionalization.
Transition-metal-catalyzed reactions often provide a high degree of regioselectivity. For instance, nickel-catalyzed arylation of 3-bromo-3,3-difluoropropene has been shown to proceed with high γ-regioselectivity, indicating a preference for functionalization at the carbon bearing the gem-difluoro group. researchgate.net While a different substrate, this highlights the potential of metal catalysis to control the position of substitution in related difluoroalkenyl systems.
Multi-Step Synthetic Routes
Complex organic molecules often require multi-step synthetic sequences to construct the desired carbon skeleton and introduce the necessary functional groups. The synthesis of this compound can be achieved through various multi-step pathways, including those starting from cyclic ethers and those employing patented methodologies involving intermediate esters.
Synthesis from 2,2,3,3-Tetrafluoroxetane and Diethyl Ether
A known synthetic route to this compound involves the reaction of 2,2,3,3-tetrafluoroxetane with diethyl ether in the presence of magnesium bromide. This method provides a direct pathway to the target molecule.
Magnesium bromide plays a crucial role in this synthesis, acting as a Lewis acid to facilitate the cleavage of the ether C-O bond. The reaction is typically conducted in an inert atmosphere at temperatures ranging from 0 to 20°C for approximately 3 hours. The magnesium ion coordinates to the oxygen atom of the diethyl ether, weakening the C-O bond and making the ethyl group susceptible to nucleophilic attack. While the detailed mechanism for this specific transformation is not explicitly elucidated in the available literature, it is analogous to the well-established use of Grignard reagents and other magnesium halides in ether cleavage reactions. The formation of ethylmagnesium bromide from the reaction of an ethyl source with magnesium is a fundamental step in Grignard reagent preparation. brainly.innih.govmiracosta.edu
Reaction Conditions for the Synthesis of this compound:
| Parameter | Value |
| Starting Materials | 2,2,3,3-Tetrafluoroxetane, Diethyl Ether |
| Reagent | Magnesium Bromide |
| Temperature | 0 - 20 °C |
| Reaction Time | 3 hours |
| Atmosphere | Inert |
Patented Routes Involving Intermediate Esters
Several patented synthetic routes for fluorinated compounds utilize the formation and subsequent modification of intermediate esters. These methods often involve aldol-type additions to construct the carbon backbone followed by functional group interconversions.
A patented method for a structurally related compound involves an aldol-type addition reaction between a bromobenzaldehyde and ethyl bromodifluoroacetate. This reaction forms a β-hydroxy-α,α-difluoroester intermediate, which is a key precursor for further transformations. The Reformatsky reaction, which is a type of aldol (B89426) addition, is known to proceed readily with ethyl bromodifluoroacetate and various aldehydes and ketones to yield 2,2-difluoro-3-hydroxyesters. researchgate.net
In this type of reaction, a metal, often zinc, is used to generate an organometallic intermediate from the ethyl bromodifluoroacetate. This intermediate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the bromobenzaldehyde to form a new carbon-carbon bond.
The hydroxyl group of the intermediate ester, such as ethyl 3-(4-bromophenyl)-3-hydroxypropanoate, can be converted to a bromide using a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃). This transformation is known as the Appel reaction. beilstein-journals.orgjyu.fisciforum.net The reaction proceeds via the formation of an oxyphosphonium intermediate, which is then displaced by the bromide ion in an SN2-type reaction. This method is generally effective for converting alcohols to alkyl bromides under mild conditions. beilstein-journals.orgjyu.fi
The mechanism involves the activation of triphenylphosphine by carbon tetrabromide, followed by the reaction with the alcohol to form the key intermediate. The bromide ion then displaces the triphenylphosphine oxide, leading to the desired brominated product.
Dehydrobromination Strategies (e.g., Tributyltin Hydride)
The term "dehydrobromination" refers to an elimination reaction that removes a hydrogen and a bromine atom from adjacent carbons, typically to form an alkene. This process is generally facilitated by a strong base.
Conversely, tributyltin hydride (Bu₃SnH) is a well-established reagent for free-radical reduction, not dehydrobromination. In the context of this compound, tributyltin hydride would be employed to replace the bromine atom with a hydrogen atom, yielding Ethyl 2,2-difluoropropanoate. The mechanism involves the homolytic cleavage of the carbon-bromine bond initiated by a radical initiator like azobisisobutyronitrile (AIBN), followed by hydrogen atom abstraction from the tributyltin hydride.
While specific literature detailing the dehydrobromination of this compound is scarce, such a reaction would theoretically proceed via treatment with a non-nucleophilic strong base to yield Ethyl 2,2-difluoroacrylate. The choice of reagent is critical to favor elimination over other potential side reactions.
Table 1: Comparison of Reagent Functionality
| Reagent | Chemical Transformation | Reaction Type | Expected Product from this compound |
| Tributyltin Hydride (Bu₃SnH) | C-Br → C-H | Free-Radical Reduction | Ethyl 2,2-difluoropropanoate |
| Strong, Non-nucleophilic Base | H-C-C-Br → C=C | Elimination (Dehydrobromination) | Ethyl 2,2-difluoroacrylate |
Radical Addition of Dibromodifluoromethane (B1204443) to Ethyl Vinyl Ether
A primary pathway for constructing the carbon skeleton of this compound involves the free-radical addition of dibromodifluoromethane (CBr₂F₂) to an alkene. Ethyl vinyl ether serves as a suitable alkene substrate for this purpose. The reaction proceeds via a chain mechanism where a bromodifluoromethyl radical (•CF₂Br) adds across the double bond of the ethyl vinyl ether. rsc.org This initial addition is followed by a bromine atom transfer from another molecule of dibromodifluoromethane to the resulting radical adduct, propagating the chain. rsc.org
Sodium dithionite (B78146) (Na₂S₂O₄) is an effective and inexpensive initiating agent for the radical addition of polyfluoroalkyl halides. researchgate.netnih.gov In this system, sodium dithionite generates the sulfur dioxide radical anion (SO₂•⁻), which then reacts with the polyfluoroalkyl halide (in this case, CBr₂F₂) to produce the requisite carbon-centered radical (•CF₂Br). researchgate.net This method offers a mild alternative to traditional initiators like peroxides or UV irradiation. nih.gov The reactions are often performed in a biphasic system or in solvents like acetonitrile/water. researchgate.net The use of Na₂S₂O₄ is a key feature in various radical reactions involving the formation of fluorinated compounds. nih.govresearchgate.net
Research has demonstrated the utility of Na₂S₂O₄-mediated radical additions of alkyl 2-bromo-2,2-difluoroacetates to vinyl ethers, resulting in difluoroacetyl-substituted acetals, highlighting the robustness of this initiation system. nih.gov
The initial radical addition of dibromodifluoromethane to ethyl vinyl ether yields a 1:1 adduct, 1,3-dibromo-1,1-difluoro-2-ethoxypropane. To arrive at the target compound, this compound, this intermediate must undergo oxidation.
A relevant industrial method involves the conversion of similar 1,1-difluoro-1,2-dibromodihaloethanes into the corresponding bromodifluoroacetyl halide using oleum (B3057394) (fuming sulfuric acid). google.com This reactive intermediate can then be directly esterified by reaction with an alcohol, such as ethanol, to yield the final ester product. google.com The process typically involves heating the polyhalogenated starting material with oleum and continuously distilling the resulting bromodifluoroacetyl halide into a second reactor containing ethanol. google.com This integrated oxidation-esterification sequence provides a direct route to the desired product from the radical addition adduct.
Green Chemistry Principles in Synthesis of this compound
Applying green chemistry principles to synthetic routes is crucial for minimizing environmental impact and improving safety. vapourtec.com This involves careful consideration of solvents, reagents, and reaction efficiency. whiterose.ac.uk
Solvents constitute a significant portion of the waste generated in chemical processes. whiterose.ac.uk Green chemistry emphasizes replacing hazardous solvents with safer, more environmentally benign alternatives. vapourtec.com Solvent selection guides, such as those developed by GlaxoSmithKline (GSK) and the CHEM21 consortium, rank common solvents based on safety, health, and environmental criteria. jk-sci.comrochester.edu
For the synthesis of this compound, traditional solvents like dichloromethane (B109758) or other chlorinated hydrocarbons might be used. According to green solvent guides, these are classified as hazardous. whiterose.ac.uk Preferable alternatives include esters like ethyl acetate, alcohols such as ethanol, or ethers like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which are considered more sustainable. whiterose.ac.ukrochester.edu Minimizing hazardous reagents, such as replacing highly toxic tin compounds like tributyltin hydride with milder radical initiators like Na₂S₂O₄, is another core principle. researchgate.net
Table 2: Green Solvent Selection Comparison
| Solvent Class | Problematic/Hazardous Solvents | Greener Alternatives | Rationale |
| Chlorinated | Dichloromethane, Chloroform | Ethyl Acetate, 2-MeTHF | Lower toxicity, reduced environmental persistence. whiterose.ac.ukrochester.edu |
| Ethers | Diethyl Ether, Dioxane | 2-Methyltetrahydrofuran (2-MeTHF) | Reduced peroxide formation, derived from renewable resources. whiterose.ac.uk |
| Aprotic Dipolar | DMF, DMAc, NMP | DMSO (problematic), Cyrene | Lower toxicity, often bio-derived (e.g., Cyrene). whiterose.ac.uk |
Modern synthetic chemistry increasingly relies on catalytic methods to improve reaction efficiency, reduce waste, and enhance selectivity. Transition-metal catalysis, in particular, offers powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
For transformations involving related structures, such as 2-bromo-2,2-difluoroacetamides, copper-catalyzed coupling reactions with aryl boronic acids have been developed. mdpi.com Similarly, palladium complexes are highly effective for reactions involving vinyl ethers, such as transetherification, which could be relevant for precursor synthesis. academie-sciences.fracademie-sciences.fr
Furthermore, photoredox catalysis has emerged as a mild and efficient method for generating radicals, including difluoroalkyl radicals, from precursors like ethyl bromodifluoroacetate. rsc.org These light-promoted, catalytic approaches can often proceed under milder conditions and with higher selectivity than traditional radical initiation methods, aligning well with the principles of green chemistry. rsc.org The development of catalytic systems for the direct and selective synthesis of this compound represents a significant opportunity for process optimization and improved sustainability.
Comparative Analysis of Synthetic Methods
A comprehensive evaluation of synthetic routes is crucial for selecting the most appropriate method for the production of this compound. This section assesses various methodologies based on key performance indicators.
Yield and Purity Assessments
The yield and purity of the final product are primary determinants of a synthetic route's efficiency and economic viability. Different approaches to the synthesis of this compound exhibit a range of outcomes in these aspects.
One prominent method involves the ring-opening of 2,2,3,3-tetrafluorooxetane (B1631342) with diethyl ether in the presence of magnesium bromide. This approach has been reported to produce this compound in a respectable yield of 81%. chemicalbook.com Commercial suppliers often offer the compound with a purity of ≥95.0% or higher, indicating that effective purification techniques are available for this method. sigmaaldrich.com
Comparative Data of Synthetic Methods
| Synthetic Method | Key Reagents | Reported Yield | Typical Purity |
|---|---|---|---|
| Ring-opening of Tetrafluorooxetane | 2,2,3,3-tetrafluorooxetane, Diethyl ether, Magnesium bromide | 81% chemicalbook.com | ≥95.0% sigmaaldrich.com |
| Free-Radical Bromination | Ethyl 2,2-difluoropropanoate, Brominating agent (e.g., NBS) | Data not available | Data not available |
| Modified Reformatsky Reaction | α-halo ester, Carbonyl compound, Zinc | Variable | Data not available |
Scalability and Industrial Feasibility
The transition from a laboratory-scale synthesis to large-scale industrial production presents numerous challenges, including reagent availability and cost, reaction conditions, and equipment requirements.
The synthesis involving the ring-opening of 2,2,3,3-tetrafluorooxetane appears to be a viable option for industrial production, as evidenced by the commercial availability of the final product. lzchemical.com The starting materials are accessible, and the reaction conditions, while requiring an inert atmosphere, are generally manageable on a larger scale.
The feasibility of scaling up a free-radical bromination process would depend on the ability to control the reaction's selectivity and manage the heat generated. Photobromination, a common method for initiating radical reactions, can be challenging to implement on an industrial scale due to the need for specialized photoreactors.
The Reformatsky reaction, while widely used in academic and smaller-scale industrial settings, can present scalability challenges. The use of metallic zinc requires careful handling and activation, and the reaction can be sensitive to the purity of reagents and solvents.
Environmental Impact and Waste Management
The synthesis of fluorinated compounds, in general, requires careful management of potential environmental hazards. The reagents and intermediates involved in the synthesis of this compound can be hazardous. For instance, the compound itself is classified as a flammable liquid and is toxic if swallowed. nih.gov
The ring-opening method utilizes diethyl ether, a highly flammable solvent, and magnesium bromide, which needs to be handled with care. The waste streams would likely contain residual magnesium salts and organic byproducts that require appropriate treatment and disposal.
A free-radical bromination route would involve the use of a brominating agent, such as N-bromosuccinimide (NBS), which can generate succinimide as a byproduct. The disposal of brominated waste streams is a significant environmental consideration.
Waste management for any of these processes would involve neutralizing acidic or basic streams, separating and recovering solvents where possible, and incinerating or landfilling solid waste in accordance with local regulations. The development of greener synthetic methods for fluorinated compounds is an ongoing area of research, focusing on reducing the use of hazardous reagents and minimizing waste generation.
Reactivity and Reaction Mechanisms of Ethyl 3 Bromo 2,2 Difluoropropanoate
Nucleophilic Substitution Reactions at the Brominated Carbon
The presence of a bromine atom on the third carbon of Ethyl 3-bromo-2,2-difluoropropanoate makes this position susceptible to nucleophilic attack. This reactivity is a cornerstone of its chemical profile, allowing for the introduction of a wide range of functional groups.
Mechanism of Bromide Ion Departure
The departure of the bromide ion from this compound is a critical step in its nucleophilic substitution reactions. The carbon-bromine bond is inherently polar, rendering the carbon atom electrophilic and thus a target for nucleophiles. uci.edu The reaction can proceed via two primary mechanistic pathways: unimolecular nucleophilic substitution (SN1) or bimolecular nucleophilic substitution (SN2). uci.edu
In an SN1 mechanism, the rate-determining step involves the spontaneous dissociation of the bromide ion to form a carbocation intermediate. This intermediate is then rapidly attacked by a nucleophile. Conversely, the SN2 mechanism involves a single concerted step where the nucleophile attacks the electrophilic carbon as the bromide ion departs. uci.edu The presence of two strongly electron-withdrawing fluorine atoms on the adjacent carbon atom significantly influences the reaction pathway by destabilizing any potential positive charge on the alpha-carbon, which may affect the favorability of an SN1 mechanism.
Reaction with Amines and Thiols
Amines and thiols, being potent nucleophiles, readily react with this compound. The lone pair of electrons on the nitrogen of an amine or the sulfur of a thiol attacks the electrophilic carbon, leading to the displacement of the bromide ion and the formation of a new carbon-nitrogen or carbon-sulfur bond.
While specific studies on this compound's reactions with these nucleophiles are not extensively detailed, the reactivity of similar α-halo carbonyl compounds provides insight. For example, studies on α-bromo-2-cyclopentenone have shown that thiols can undergo conjugate addition, followed by an intramolecular displacement of the bromide ion, which results in the formation of a DNA-alkylating episulfonium ion intermediate. nih.govnih.gov This highlights the potential for complex and biologically relevant transformations when α-bromo carbonyl compounds react with thiols. nih.govnih.gov
Cross-Coupling Reactions
This compound is a valuable substrate for cross-coupling reactions, enabling the formation of carbon-carbon bonds and the synthesis of complex molecules.
Halogen-Bond-Promoted Direct Cross-Coupling
A noteworthy application of this compound is in halogen-bond-promoted direct cross-coupling reactions. rsc.orgrsc.orgresearchgate.netablesci.com This synthetic strategy leverages the formation of a halogen bond—a non-covalent interaction between the bromine atom and a halogen bond acceptor—to facilitate the reaction. rsc.org The electron-withdrawing nature of the adjacent difluoromethyl group (-CF₂COOEt) enhances the ability of the bromine atom to act as a halogen bond donor. rsc.org
A plausible mechanism for this transformation begins with the formation of a halogen bond between this compound and a Lewis base, such as 4-dimethylaminopyridine (B28879) (DMAP). rsc.org Subsequent visible light irradiation is proposed to generate an alkyl radical. This radical species then adds to the carbon-carbon double bond of a heterocycle, such as a coumarin (B35378) or quinolinone, to form a radical intermediate that proceeds to the final product. rsc.org
The halogen-bond-promoted cross-coupling of this compound and its derivatives with coumarins and quinolinones has been demonstrated as a practical method for synthesizing difluoroalkylated derivatives of these heterocycles. rsc.orgrsc.orgresearchgate.net This protocol affords a diverse library of compounds in moderate to good yields under mild reaction conditions. rsc.orgrsc.org
Table 1: Illustrative Yields of Difluoroalkylated Heterocycles
| Reactant | Coupled Product | Yield (%) | Reference |
|---|---|---|---|
| Coumarin | 3-(1,1-Difluoro-2-ethoxycarbonylethyl)coumarin | 75% | rsc.org |
| 6-Methylcoumarin | 3-(1,1-Difluoro-2-ethoxycarbonylethyl)-6-methylcoumarin | 82% | rsc.org |
| 7-Methoxycoumarin | 3-(1,1-Difluoro-2-ethoxycarbonylethyl)-7-methoxycoumarin | 68% | rsc.org |
Role of Halogen Bonding as a Non-Covalent Interaction
Recent research has highlighted the importance of halogen bonding in facilitating the direct cross-coupling of ethyl 3-bromo-3-alkyl-2,2-difluoropropanoates with coumarins and quinolinones. rsc.orgresearchgate.net This non-covalent interaction plays a pivotal role in the reaction, enabling the synthesis of a diverse library of difluoroalkylated coumarin and quinolinone derivatives under mild conditions with moderate to good yields. rsc.orgresearchgate.net
The mechanism leverages the halogen bond as a key element. A dual catalytic approach under visible light irradiation can generate carbon radicals from α-bromodifluoroesters. This process involves the in-situ displacement of bromide with a catalytic iodide salt, creating a carbon-iodine bond that can participate in halogen-bonding photocatalysis. chemrxiv.org Charge-transfer complexes formed through halogen-bonding interactions between a Lewis base and the C-X bond are an alternative method for the photogeneration of carbon radicals from alkyl halides. chemrxiv.org
Transition-Metal-Catalyzed Cross-Coupling
Transition-metal catalysis is a cornerstone of modern organic synthesis, and this compound is a versatile substrate in these reactions.
Palladium(0)/Copper(I)-Cocatalyzed Reactions
The combination of Palladium(0) and Copper(I) catalysts has proven effective in the cross-coupling reactions of the zinc reagent derived from ethyl 3-bromo-3,3-difluoropropionate with aryl and alkenyl halides. acs.org This cocatalyzed system is instrumental in the efficient and stereoselective synthesis of β-fluoro-α,β-unsaturated esters. acs.org Notably, Cu(I) has been shown to enhance the selectivity of the cross-coupling reaction, a novel observation in this context. acs.org
In a related application, palladium and copper co-catalyze a chloro-arylation of gem-difluorostyrenes. nih.gov The use of a nitrite (B80452) additive in this reaction is crucial for suppressing the common β-F elimination pathway, thereby favoring the formation of difluorobenzyl products over monofluorovinyl products. nih.gov
Cross-Coupling of Zinc Reagents Derived from this compound
Organozinc reagents derived from this compound are valuable intermediates in carbon-carbon bond formation. acs.orgbeilstein-journals.org These reagents can be generated through the direct insertion of metallic zinc into the carbon-halogen bond. nih.gov The resulting organozinc compounds readily participate in cross-coupling reactions. For instance, α,α-difluoro-substituted organozinc reagents couple with 1-bromoalkynes in the presence of catalytic amounts of copper iodide to yield gem-difluorinated alkynes. beilstein-journals.org The reaction proceeds under ligand-free conditions in dimethylformamide. beilstein-journals.org
The preparation of these zinc reagents is a critical step. While various methods exist for activating zinc metal, the choice of activating agent and solvent can significantly influence the subsequent reaction. nih.gov
Stereoselective Synthesis of β-Fluoro-α,β-unsaturated Esters
A significant application of the cross-coupling reactions of this compound derivatives is the stereoselective synthesis of β-fluoro-α,β-unsaturated esters. acs.orgresearchgate.net The palladium(0)/copper(I)-cocatalyzed cross-coupling of the zinc reagent of ethyl 3-bromo-3,3-difluoropropionate with aryl and alkenyl halides affords these valuable compounds with high stereoselectivity. acs.org
Mechanistic studies have shown that the zinc reagent undergoes a stereoselective elimination to form a (Z)-1-fluoro-2-(ethoxycarbonyl)ethenylzinc reagent. acs.org Subsequent palladium-catalyzed cross-coupling of this intermediate with aryl or alkenyl halides yields the final β-fluoro-α,β-unsaturated esters. acs.org This method provides an efficient route to these monofluorinated compounds, which are of interest for their potential biological activities. acs.org
Mechanistic Insights into Stereoselectivity (e.g., E/Z ratios, intermediate formation)
The stereochemical outcome of these reactions is a subject of detailed mechanistic investigation. In the palladium(0)/copper(I)-cocatalyzed reaction, the formation of the (Z)-1-fluoro-2-(ethoxycarbonyl)ethenylzinc reagent is a key step that dictates the final stereochemistry. acs.org Without the copper(I) cocatalyst, the reaction mechanism is proposed to involve the formation of an intermediate, RCF₂CH₂CO₂C₂H₅, which then undergoes elimination to give the β-fluoro-α,β-unsaturated esters. acs.org The zinc reagent itself can act as a base in this elimination step. acs.org
The choice of catalyst and reaction conditions plays a crucial role in controlling the E/Z ratio of the products. For example, in the synthesis of α-fluoro-α,β-unsaturated esters from 1-bromo-1-fluoroalkenes, the (E)-isomers react faster in Pd(0)-catalyzed reactions, leading to a high Z/E ratio in the product. nih.gov
Radical Reactions
This compound and related compounds are also effective precursors for generating difluoroacetyl radicals. These radicals can participate in addition reactions with various unsaturated compounds. For instance, the sodium dithionite (B78146) (Na₂S₂O₄)-mediated radical addition of ethyl 2-bromo-2,2-difluoroacetate to vinyl ethers in the presence of alcohols yields difluoroacetyl-substituted acetals. researchgate.netnih.gov
Visible light photoredox catalysis provides an environmentally friendly method for generating these radicals. researchgate.net Irradiation of a mixture containing an alkene, ethyl 2-bromo-2,2-difluoroacetate, and a base in the presence of a photoredox catalyst can lead to the efficient formation of difluoromethylenated products. researchgate.net
Generation of Difluoroacetyl Radical Species
The C-Br bond in this compound can be cleaved to form a difluoroacetyl radical. This reactive intermediate is a key species in various synthetic transformations. Conventional methods for generating this radical often involve the use of a radical initiator. researchgate.net
Addition to Unsaturated C-C Bonds (e.g., Alkenes, Alkynes)
Difluoroacetyl radicals, generated from this compound, readily add to unsaturated carbon-carbon bonds, such as those found in alkenes and alkynes. researchgate.net This reaction provides an efficient pathway for the synthesis of compounds containing the difluoroacetyl moiety. researchgate.net The addition of perfluoroalkyl radicals to alkenes is a frequently utilized method for creating perfluoroalkylated organic compounds. nih.gov
Visible-Light-Driven C-Br Bond Cleavage
An effective and environmentally friendly method for generating the difluoroacetyl radical from 2-bromo-2,2-difluoroacetyl compounds involves visible-light-driven C-Br bond cleavage. researchgate.net This approach utilizes a photoredox catalyst, such as fac-Ir(ppy)₃, to facilitate the cleavage of the C-Br bond under mild conditions. researchgate.net This method has emerged as a powerful alternative to traditional thermal reactions for cleaving C-C bonds. nih.gov
Cyclization Reactions
This compound and its derivatives are versatile substrates for various cyclization reactions, leading to the formation of valuable fluorinated heterocyclic compounds.
Synthesis of Fluorinated Heterocycles
The reactivity of this compound allows for its use in the synthesis of a variety of fluorinated heterocycles. These compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atoms.
Tandem Reactions (e.g., with Salicylaldehyde (B1680747) Derivatives to form 2,2-Difluoro-2H-chromenes)
In a notable application, this compound can participate in tandem reactions. For instance, its reaction with salicylaldehyde derivatives can lead to the formation of 2,2-difluoro-2H-chromenes.
Cyclization of N-Allyl-N'-benzylideneacetohydrazide with Ethyl 2-Bromo-2,2-difluoroacetate
While the provided outline specifies this compound, a related compound, ethyl 2-bromo-2,2-difluoroacetate, undergoes cyclization reactions with N-allyl-N'-benzylideneacetohydrazide. This highlights the broader utility of bromodifluoroacetates in the synthesis of heterocyclic structures.
Oxidation and Reduction Reactions of this compound
The reactivity of this compound in oxidation and reduction reactions is primarily dictated by the ester functional group. However, the presence of α-fluorine and β-bromine atoms can influence the reactivity and the stability of the intermediates and products.
Reduction Reactions
The ester functional group in this compound can be reduced to a primary alcohol. This transformation typically requires strong reducing agents, as esters are less reactive than aldehydes or ketones.
Detailed Research Findings:
The reduction of esters to primary alcohols is a fundamental transformation in organic synthesis. While sodium borohydride (B1222165) (NaBH₄) is a common reducing agent, it is generally not reactive enough to reduce esters under standard conditions. geeksforgeeks.org More potent hydride donors, such as Lithium Aluminium Hydride (LiAlH₄) or Lithium Borohydride (LiBH₄), are typically employed for this purpose. libretexts.org
In the context of α,α-difluoro esters, research has shown that these compounds can be effectively reduced to their corresponding primary alcohols. For instance, α,α-difluoro esters have been successfully reduced using Lithium Borohydride (LiBH₄). This suggests that this compound can be reduced to 3-bromo-2,2-difluoropropan-1-ol. The reaction involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon of the ester, followed by the departure of the ethoxide leaving group and a second hydride addition to the intermediate aldehyde.
The general scheme for the reduction is as follows:
Br-CH₂-CF₂-COOEt + [H] → Br-CH₂-CF₂-CH₂OH
Interactive Data Table: Reduction of this compound
| Reagent | Solvent | Temperature | Product | Notes |
| Lithium Aluminium Hydride (LiAlH₄) | Diethyl ether or Tetrahydrofuran (THF) | 0 °C to room temperature | 3-bromo-2,2-difluoropropan-1-ol | A strong, non-selective reducing agent. Requires careful work-up. |
| Lithium Borohydride (LiBH₄) | Tetrahydrofuran (THF) or Diethyl ether | Room temperature to reflux | 3-bromo-2,2-difluoropropan-1-ol | A milder alternative to LiAlH₄, often showing better selectivity. |
Oxidation Reactions
The oxidation of esters is generally a more challenging transformation than their reduction and often requires harsh reaction conditions. Strong oxidizing agents can cleave the ester bond, leading to a mixture of products derived from both the acyl and the alkoxy portions of the molecule.
Detailed Research Findings:
Potassium permanganate (B83412) (KMnO₄) is a powerful oxidizing agent capable of oxidizing a wide range of organic compounds. libretexts.org Studies on the oxidation of various esters with KMnO₄, typically in an acidic medium, have shown that the reaction can proceed, leading to the formation of carboxylic acids and aldehydes. acs.org The reaction is understood to be first-order with respect to both the ester and the oxidizing agent.
For this compound, oxidation would likely target the carbon-hydrogen bonds. However, the presence of the electron-withdrawing fluorine and bromine atoms could render the molecule more resistant to oxidation compared to simple alkyl esters. Vigorous oxidation conditions would likely lead to the cleavage of the carbon-carbon bonds and the ester linkage, resulting in smaller, highly oxidized fragments. The expected products from a forced oxidation could include bromodifluoroacetic acid and oxalic acid, though the reaction would likely be complex and difficult to control.
Due to the high stability of fluorinated compounds, the oxidation of this compound is not a commonly employed synthetic transformation.
Interactive Data Table: Potential Oxidation of this compound
| Reagent | Conditions | Potential Products | Notes |
| Potassium Permanganate (KMnO₄) | Acidic, heat | Complex mixture of cleavage products (e.g., Bromodifluoroacetic acid, Oxalic acid) | Harsh conditions are required, and the reaction is likely to be unselective. |
Applications of Ethyl 3 Bromo 2,2 Difluoropropanoate in Organic Synthesis
A Versatile Building Block in Complex Molecule Synthesis
The presence of both a bromine and a difluoro group makes ethyl 3-bromo-2,2-difluoropropanoate a highly versatile reagent for constructing intricate molecular architectures. bldpharm.com
Construction of Fluorinated Scaffolds
The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. nih.govtcichemicals.com this compound serves as a key starting material for creating fluorinated scaffolds, which are foundational structures in the synthesis of new compounds. nih.gov The reactivity of the carbon-bromine bond allows for a variety of chemical transformations, enabling chemists to build complex structures containing the difluoromethylene group. This is particularly valuable in the synthesis of agrochemicals and materials science. nih.gov
Incorporation into Peptidomimetics via Solid-Phase Synthesis
Peptidomimetics are compounds that mimic the structure and function of peptides. The incorporation of fluorine-containing amino acids can enhance the metabolic stability and bioavailability of these molecules. While direct research on the use of this compound in solid-phase synthesis of peptidomimetics is not extensively detailed in the provided results, the synthesis of fluorinated β-amino acids, which are core intermediates for complex molecules, has been noted. mdpi.com Solid-phase synthesis is a common technique for preparing peptides and their analogs, suggesting a potential application for this fluorinated building block in creating novel peptidomimetics. nih.gov
Medicinal Chemistry Applications
The unique properties conferred by fluorine atoms have made this compound a valuable tool in medicinal chemistry for the development of new therapeutic agents.
Development of Antiviral and Anticancer Drugs
The introduction of fluorine can lead to enhanced biological activity in drug candidates. Research has shown that fluorinated compounds can act as potent antiviral and anticancer agents. For instance, fluorinated β-lactams, which can be synthesized from precursors like ethyl bromodifluoroacetate, have demonstrated significant antiproliferative activity in breast cancer cells. mdpi.com Specifically, certain 3-fluoro and 3,3-difluoro β-lactams have shown potent activity in MCF-7 human breast cancer cells. mdpi.com The development of novel protease inhibitors, crucial for antiviral therapies (e.g., against HIV), also often involves the incorporation of unique structural motifs that can be accessed through fluorinated building blocks. nih.govnih.gov
Design of Protease Inhibitors
Protease inhibitors are a critical class of drugs used to treat viral infections like HIV and SARS-CoV-2. nih.govnih.gov The design of these inhibitors often involves creating molecules that can fit into the active site of the protease enzyme. The unique stereochemistry and electronic properties of fluorine-containing compounds can be advantageous in designing potent and selective inhibitors. While direct synthesis of specific protease inhibitors using this compound is not explicitly detailed, the synthesis of novel inhibitors often relies on versatile building blocks that can introduce specific functionalities, a role for which this compound is well-suited. nih.govnih.gov
Potential in Neurodegenerative Disease Therapeutics (e.g., Alzheimer's disease)
While research into the direct application of this compound in neurodegenerative disease therapeutics is an area of ongoing investigation, the introduction of difluoromethyl groups into bioactive molecules is a known strategy in medicinal chemistry to enhance properties such as metabolic stability and bioavailability. There is currently limited publicly available research directly linking this compound to Alzheimer's disease drug discovery. However, the synthesis of structurally related compounds, such as α,α-difluoro-γ-aminobutyric acid (3,3-Difluoro-GABA) from similar starting materials like ethyl 2-bromo-2,2-difluoroacetate, highlights a potential pathway for creating novel therapeutic agents. researchgate.net The GABAergic system is a target in the management of neuropsychiatric symptoms associated with Alzheimer's disease, suggesting that difluorinated GABA analogues could be of interest. Further research is necessary to explore the potential of this compound in this context.
Agrochemical Synthesis
In the field of agrochemical synthesis, this compound serves as a key intermediate for the introduction of the difluoroacetate (B1230586) moiety into larger molecules. This functional group can significantly influence the biological activity and physicochemical properties of the resulting agrochemicals, such as herbicides, fungicides, and insecticides. While specific, publicly documented case studies detailing the synthesis of commercial agrochemicals from this exact precursor are not extensively available, its role as a fluorinated building block is widely acknowledged by chemical suppliers. The reactivity of the C-Br bond allows for various coupling reactions, enabling the incorporation of the difluoroester group into a wide array of agrochemical scaffolds.
Material Science Applications
The unique properties of fluorinated compounds make them highly valuable in material science. This compound is a precursor for the synthesis of novel materials with enhanced thermal stability, chemical resistance, and specific optical properties.
Synthesis of Fluorinated Alkenes
Fluorinated alkenes are important monomers and intermediates in the synthesis of advanced polymers and functional materials. While specific examples utilizing this compound for the synthesis of fluorinated alkenes are not extensively detailed in readily available literature, the general reactivity of similar α,α-difluoro-β-bromo esters suggests their potential in elimination reactions to form the corresponding α-fluoro-α,β-unsaturated esters. These fluorinated alkenes can then be used in various polymerization and cycloaddition reactions to create novel materials.
Production of Polymers and Coatings
The incorporation of fluorine into polymers and coatings can drastically alter their surface properties, leading to applications such as low-friction surfaces, anti-fouling coatings, and materials with high resistance to weathering and chemical degradation. Although direct polymerization of this compound is not a primary application, its derivatives, particularly the corresponding fluorinated alkenes, can serve as monomers in the production of specialty fluoropolymers. The properties of these polymers can be tailored by the choice of co-monomers and the polymerization conditions.
Late-Stage Functionalization Strategies
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and drug discovery that involves the introduction of new functional groups into complex molecules at a late stage of the synthesis. This approach allows for the rapid generation of analogues with improved properties without the need for de novo synthesis. The bromine atom in this compound makes it a suitable reagent for late-stage difluoroalkylation. This can be achieved through various cross-coupling reactions where the C-Br bond is activated to form a new carbon-carbon or carbon-heteroatom bond, thereby introducing the -CF2COOEt group into a target molecule. This strategy is particularly valuable for modifying the properties of existing drugs or bioactive compounds to enhance their efficacy, metabolic profile, or other pharmacokinetic parameters. While the concept is well-established, specific, published examples of using this compound for the LSF of complex bioactive molecules are still emerging in scientific literature.
Spectroscopic and Computational Characterization in Research of Ethyl 3 Bromo 2,2 Difluoropropanoate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the structure of ethyl 3-bromo-2,2-difluoropropanoate by probing the magnetic properties of its constituent atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F.
Proton NMR (¹H NMR) is used to determine the number and type of hydrogen atoms in the molecule. The spectrum of this compound is expected to show two distinct sets of signals corresponding to the ethyl ester group and the bromomethyl group.
Ethyl Group Protons : The ethyl group (-OCH₂CH₃) gives rise to a quartet and a triplet. The methylene (B1212753) protons (-OCH₂-) are adjacent to three methyl protons, resulting in a quartet. The terminal methyl protons (-CH₃) are adjacent to two methylene protons, producing a triplet.
Bromomethyl Protons : The methylene protons adjacent to the bromine atom (-CH₂Br) are coupled to the two fluorine atoms on the adjacent carbon. This coupling results in a triplet signal (due to coupling with two equivalent ¹⁹F nuclei, following the n+1 rule for I=1/2 nuclei).
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| -CH₃ (Ethyl) | ~1.3 | Triplet (t) | JH-H ≈ 7 |
| -OCH₂- (Ethyl) | ~4.3 | Quartet (q) | JH-H ≈ 7 |
Note: Predicted values are based on standard chemical shift ranges and typical coupling constants for similar structural motifs.
Carbon-13 NMR (¹³C NMR) is employed to map the carbon framework of the molecule. Each unique carbon atom in this compound produces a distinct signal. Furthermore, the presence of fluorine atoms introduces characteristic carbon-fluorine (C-F) couplings, which are invaluable for structural assignment.
The key signals include:
The carbonyl carbon (-C=O) of the ester group.
The difluorinated quaternary carbon (-CF₂-), which appears as a triplet due to coupling with the two directly attached fluorine atoms (¹JC-F).
The bromomethyl carbon (-CH₂Br), which will show coupling to the two fluorine atoms on the adjacent carbon (²JC-F), appearing as a triplet.
The two carbons of the ethyl ester group (-OCH₂CH₃).
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
|---|---|---|
| -C =O | ~162 | Triplet (t, ³JC-F) |
| -C F₂- | ~110 | Triplet (t, ¹JC-F) |
| -OC H₂- | ~64 | Singlet (s) |
| -C H₂Br | ~30 | Triplet (t, ²JC-F) |
Note: Predicted values are based on standard chemical shift ranges and typical C-F coupling patterns.
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to analyze the fluorine atoms in a molecule. For this compound, the two fluorine atoms are chemically equivalent. They are coupled to the two protons on the adjacent bromomethyl carbon. This coupling results in a triplet in the ¹⁹F NMR spectrum. One analysis reports a chemical shift value of approximately -98.8 ppm for the -CF₂- group in ethyl bromodifluoroacetate. rsc.org
Table 3: ¹⁹F NMR Spectral Data for this compound
| Fluorine Atom | Reported Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.
Electrospray Ionization (ESI) is a soft ionization technique that typically causes little to no fragmentation of the analyte. This makes it ideal for confirming the molecular weight of a molecule like this compound. The compound has a molecular formula of C₅H₇BrF₂O₂ and a calculated monoisotopic mass of 215.95975 Da. nih.gov In high-resolution mass spectrometry (HRMS) using ESI, the compound would be expected to be detected as a protonated molecule, [M+H]⁺, or as an adduct with other cations like sodium, [M+Na]⁺. The precise mass measurement provided by HRMS allows for the unambiguous confirmation of the elemental formula.
A key feature in the mass spectrum of any bromine-containing compound is the presence of a distinct isotopic pattern. ucalgary.cachemguide.co.uk Bromine occurs naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 abundance ratio (approximately 50.7% and 49.3%, respectively). chemguide.co.ukdocbrown.info
This natural distribution gives rise to two molecular ion peaks in the mass spectrum that are two mass units apart (M and M+2) and have nearly equal intensity. ucalgary.cachemguide.co.uk This characteristic 1:1 doublet is a definitive signature for the presence of a single bromine atom in the molecule. For this compound, the two molecular ions would correspond to [C₅H₇⁷⁹BrF₂O₂]⁺ and [C₅H₇⁸¹BrF₂O₂]⁺. Any fragment ions that retain the bromine atom will also exhibit this same M/M+2 isotopic pattern. ucalgary.ca
Table 4: Predicted Molecular Ion Peaks for this compound in MS
| Ion | Isotope Composition | Calculated m/z | Expected Relative Intensity |
|---|---|---|---|
| [M]⁺ | C₅H₇⁷⁹BrF₂O₂ | ~216 | ~100% |
Note: The calculated m/z values are rounded to the nearest integer for clarity. The expected relative intensity is based on the natural abundance of bromine isotopes.
Fragmentation Pattern Analysis for Structural Elucidation
The structural elucidation of this compound can be effectively achieved through the analysis of its mass spectrum. The fragmentation pattern provides a molecular fingerprint, revealing the step-by-step breakdown of the ionized molecule. Due to the presence of bromine, with its two primary isotopes 79Br and 81Br in nearly a 1:1 ratio, any fragment containing a bromine atom will appear as a pair of peaks (M and M+2) of almost equal intensity, separated by two mass units.
Key fragmentation pathways for this compound are hypothesized to involve the initial loss of the bromine atom or the ethoxy group from the molecular ion. Alpha-cleavage, a common fragmentation pattern for esters, is also anticipated, leading to the formation of various charged fragments. The relative abundances of these fragment ions are crucial for confirming the compound's structure.
A detailed analysis of the expected fragmentation is presented in the table below:
| Fragment Ion | Structure | m/z (for 79Br) | Notes |
| [M]+ | [CH2BrCF2COOCH2CH3]+ | 216 | Molecular ion peak (doublet with m/z 218 for 81Br) |
| [M - OCH2CH3]+ | [CH2BrCF2CO]+ | 171 | Loss of the ethoxy radical |
| [M - Br]+ | [CH2CF2COOCH2CH3]+ | 137 | Loss of the bromine radical |
| [COOCH2CH3]+ | [COOCH2CH3]+ | 73 | Ethyl carboxylate fragment |
| [CH2CH3]+ | [CH2CH3]+ | 29 | Ethyl fragment |
This table represents a hypothetical fragmentation pattern based on common fragmentation rules for halogenated esters. Actual experimental data may vary.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In this compound, the presence of a carbonyl group (C=O) from the ester, C-F bonds, and a C-Br bond will give rise to characteristic absorption bands.
The carbonyl (C=O) stretching vibration in saturated aliphatic esters typically appears in the range of 1735-1750 cm-1. The electronegative fluorine atoms on the α-carbon are expected to shift this peak to a higher wavenumber. The C-O stretching vibrations of the ester group will produce strong bands in the 1300-1000 cm-1 region. The C-F stretching vibrations are known to be strong and typically appear in the 1100-1000 cm-1 range, potentially overlapping with the C-O stretches. The C-Br stretching vibration is expected in the lower frequency region, typically between 600 and 500 cm-1.
The table below summarizes the expected characteristic IR absorption bands:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) |
| C=O (Ester) | Stretch | 1740 - 1760 |
| C-O (Ester) | Stretch | 1300 - 1000 |
| C-F | Stretch | 1100 - 1000 |
| C-Br | Stretch | 600 - 500 |
This table is based on general IR spectroscopy correlation tables and the expected electronic effects of the substituents.
Computational Chemistry Studies
Density Functional Theory (DFT) calculations are instrumental in understanding the electronic structure and reactivity of molecules. For this compound, DFT can be used to predict the electrophilicity of the carbon atoms. The C-3 carbon, bonded to the bromine atom, is a potential electrophilic site. The electron-withdrawing effects of the two fluorine atoms at the C-2 position and the carbonyl group will influence the electron density throughout the molecule.
Computational models can calculate the partial atomic charges and the energies of the frontier molecular orbitals (HOMO and LUMO). A lower LUMO energy is indicative of a higher susceptibility to nucleophilic attack. It is predicted that the LUMO will have a significant contribution from the σ* orbital of the C-Br bond, making the C-3 carbon an electrophilic center, susceptible to nucleophilic substitution reactions.
DFT calculations can be employed to model the reaction pathways of this compound with various nucleophiles. nih.gov By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. For nucleophilic substitution at the C-3 position, both SN1 and SN2 mechanisms can be investigated.
The calculations would likely show that the stability of a potential carbocation intermediate at C-3 is influenced by the adjacent difluorinated carbon. The transition state energies for both pathways would reveal the most probable mechanism. Furthermore, DFT can be used to study other potential reactions, such as elimination reactions, providing a comprehensive understanding of the compound's reactivity.
When reactions involving this compound lead to the formation of a new stereocenter, DFT can be used to elucidate the origin of the observed stereoselectivity. By modeling the transition states for the formation of different stereoisomers, the energy differences between these transition states can be calculated.
The lower energy transition state will correspond to the major product, and analysis of its geometry can reveal the steric and electronic factors that govern the stereochemical outcome. For instance, in a nucleophilic substitution reaction, the preferred trajectory of the incoming nucleophile can be determined, explaining why one stereoisomer is formed preferentially over the other.
Kinetic Modeling of Reaction Mechanisms
A thorough review of the scientific literature indicates that specific kinetic modeling studies on the reaction mechanisms of this compound are not extensively available. However, an analysis of its known synthetic routes and reactivity in various chemical transformations provides insight into the plausible kinetics and mechanisms governing its reactions. The compound is primarily utilized as a building block in organic synthesis, where it participates in reactions characteristic of alkyl halides, particularly in nucleophilic substitutions and metal-mediated transformations.
The reactivity of this compound is dictated by the presence of several key functional groups: the ethyl ester, the two fluorine atoms at the α-position, and the bromine atom at the β-position. The electron-withdrawing nature of the fluorine atoms and the ester group significantly influences the electron density distribution across the molecule, thereby affecting the rates and pathways of its reactions.
Nucleophilic Substitution Reactions
This compound is an electrophile that can undergo nucleophilic substitution, where the bromide ion acts as a leaving group. The reaction mechanism, whether it proceeds via a unimolecular (S(_N)1) or bimolecular (S(_N)2) pathway, is influenced by the nature of the nucleophile, the solvent, and the steric hindrance around the electrophilic carbon. uci.edu Given that the bromine is attached to a primary carbon, an S(_N)2 mechanism is generally favored. uci.edu However, the presence of the bulky difluoroester group might sterically hinder the backside attack required for an S(_N)2 reaction, potentially opening up pathways for S(_N)1-type reactions under certain conditions, especially with weak nucleophiles in polar protic solvents. uci.edu
In a typical S(_N)2 reaction, the rate of reaction would be dependent on the concentrations of both the this compound and the nucleophile. The kinetics can be described by a second-order rate equation:
Rate = k[C(_5)H(_7)BrF(_2)O(_2)] [Nucleophile]
Where 'k' is the rate constant. The stereochemistry of such a reaction, if the carbon were chiral, would proceed with an inversion of configuration. uci.edu
Reformatsky-Type Reactions
This compound is a known reagent in Reformatsky and Reformatsky-type reactions. beilstein-journals.org These reactions involve the oxidative insertion of a metal, typically zinc, into the carbon-bromine bond to form an organozinc reagent. beilstein-journals.org This intermediate then reacts with an electrophile, such as an aldehyde or ketone, to form a new carbon-carbon bond.
The mechanism of the Reformatsky reaction is complex and can involve radical pathways or the formation of a dimeric organozinc species. The kinetics of such heterogeneous reactions are often difficult to model precisely and are influenced by factors such as the surface area and activation of the metal.
Synthesis and Reaction Conditions
The synthesis of this compound itself provides some kinetic insights. One reported synthesis involves the reaction of 2,2,3,3-tetrafluorooxetane (B1631342) with diethyl ether in the presence of magnesium bromide. chemicalbook.com The reaction conditions, which include temperature and reaction time, offer a basic understanding of the reaction's kinetics.
| Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2,2,3,3-Tetrafluorooxetane, Diethyl ether | Magnesium bromide | Not specified | 0 - 20 | 3 | 81 | chemicalbook.com |
The data in the table above indicates that the reaction proceeds to a high yield within a relatively short timeframe at moderate temperatures, suggesting favorable kinetics. The use of a catalyst (magnesium bromide) is crucial for this transformation.
While detailed kinetic modeling of the reaction mechanisms of this compound is a subject for future research, the existing literature on its synthesis and reactivity provides a foundational understanding of the factors that govern its chemical transformations. Further computational and experimental studies would be necessary to develop comprehensive kinetic models for its various reactions.
Derivatives and Analogues of Ethyl 3 Bromo 2,2 Difluoropropanoate
Synthesis of Related Bromodifluoropropanoic Acid Derivatives
The reactivity of the bromine atom in ethyl 3-bromo-2,2-difluoropropanoate allows for its displacement or for the molecule to participate in coupling reactions, leading to a variety of 3-substituted-2,2-difluoropropanoic acid derivatives.
One significant application is the synthesis of 3-aryl-2,2-difluoropropanoic acids. A common method involves a Reformatsky-type reaction where this compound reacts with an aryl aldehyde, such as bromobenzaldehyde, in the presence of activated zinc. This initially forms a 3-aryl-3-hydroxy-2,2-difluoropropanoate intermediate. Subsequent steps involving bromination of the hydroxyl group followed by reductive de-bromination and final hydrolysis of the ester yield the desired 3-aryl-2,2-difluoropropanoic acid. patsnap.com For instance, the synthesis of 3-(4'-bromophenyl)-2,2'-difluoropropionic acid has been achieved through this multi-step process. patsnap.com
Another approach to creating derivatives is through the direct bromination of 2,2-difluoropropanoic acid esters. While this method produces this compound, the subsequent reactions of this product are key to forming other derivatives. For example, the bromine can be substituted by various nucleophiles to introduce different functional groups at the 3-position.
The following table summarizes the synthesis of a key derivative:
| Derivative | Starting Materials | Key Reagents | Product | Reference |
| 3-(4'-bromophenyl)-2,2'-difluoropropionic acid | This compound, p-bromobenzaldehyde | Zinc, Carbon tetrabromide, Triphenylphosphine (B44618), Tributyltin hydride, Sodium hydroxide | 3-(4'-bromophenyl)-2,2'-difluoropropionic acid | patsnap.com |
Comparison of Reactivity and Stability with Analogous Compounds
The reactivity and stability of this compound are significantly influenced by the presence and position of the fluorine atoms. A comparison with its structural isomers and non-fluorinated analogues highlights these effects.
Comparison with Ethyl 3-bromo-3,3-difluoropropanoate:
Ethyl 3-bromo-3,3-difluoropropanoate is an isomer where the two fluorine atoms and the bromine atom are all attached to the terminal carbon (C3). This difference in the placement of the halogen atoms leads to different chemical reactivity. The gem-difluoro group at the 3-position in ethyl 3-bromo-3,3-difluoropropanoate makes the bromine atom less prone to nucleophilic substitution compared to the bromine in this compound. In the latter, the fluorine atoms are on the adjacent carbon (C2), which influences the reactivity of the C-Br bond at C3 through inductive effects.
Comparison with Ethyl 3-bromopropionate:
The non-fluorinated analogue, ethyl 3-bromopropionate, provides a baseline for understanding the impact of fluorination. The two fluorine atoms at the C2 position in this compound are strongly electron-withdrawing. This has a pronounced effect on the acidity of the protons at C3 and the reactivity of the C-Br bond. The increased electrophilicity of the carbon bearing the bromine in the fluorinated compound can make it more susceptible to certain nucleophilic attacks.
The following table provides a comparative overview of the properties of these analogous compounds:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference | Impact on Reactivity |
| This compound | C5H7BrF2O2 | 217.01 | Fluorine atoms at C2 | Electron-withdrawing fluorine atoms at C2 influence the reactivity of the C-Br bond at C3. |
| Ethyl 3-bromo-3,3-difluoropropanoate | C5H7BrF2O2 | 217.01 | Fluorine and bromine atoms at C3 | The gem-difluoro group at C3 affects the stability and reactivity of the C-Br bond. nih.gov |
Exploration of Structure-Activity Relationships in Fluorinated Propanoates
The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. This is a cornerstone of medicinal chemistry, where fluorine substitution is a common strategy to enhance drug efficacy, metabolic stability, and bioavailability. mdpi.comnih.gov The structure-activity relationship (SAR) of fluorinated propanoates is an area of active research, focusing on how the number and position of fluorine atoms influence the molecule's interactions with biological targets. nih.gov
In the context of propanoates, the presence of fluorine atoms can:
Increase metabolic stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic cleavage by enzymes in the body. mdpi.com
Alter acidity and basicity: The strong electron-withdrawing nature of fluorine can significantly impact the pKa of nearby functional groups, which can affect a drug's absorption and distribution.
Influence binding affinity: The unique steric and electronic properties of fluorine can lead to more favorable interactions with the binding sites of proteins and enzymes. mdpi.com
For instance, the synthesis of novel β-lactam bridged CA-4 analogues with 3-fluoro and 3,3-difluoro substituents has been explored. These studies aim to understand how the fluorine substitution on the β-lactam ring of these combretastatin (B1194345) analogues affects their antiproliferative effects in cancer cells. The position and number of fluorine atoms are critical in determining the biological activity of these compounds.
Preparation of Other Fluorinated Building Blocks from this compound
The versatility of this compound extends to its use as a precursor for other valuable fluorinated building blocks. These building blocks are then used in the synthesis of more complex fluorinated molecules for various applications.
One notable application is in the synthesis of fluorinated heterocyclic compounds. For example, this compound has been used in the synthesis of Oteseconazole, an antifungal agent. In this synthesis, the ethyl bromodifluoroacetate unit is used to introduce a difluoromethyl linker. nih.gov
Furthermore, this compound can be a source for generating difluoromethylated synthons. These are highly sought after in medicinal chemistry for introducing the difluoromethyl group, which can act as a bioisostere for a hydroxyl or thiol group, often leading to improved pharmacological properties. The reactions can involve radical-mediated processes or nucleophilic displacements to construct more elaborate fluorinated structures.
Future Research Directions and Emerging Trends
Catalytic Asymmetric Synthesis Utilizing Ethyl 3-bromo-2,2-difluoropropanoate
The development of catalytic asymmetric methods to introduce chirality is a burgeoning area of research. For this compound, the focus will be on creating stereogenic centers, which is of paramount importance in the synthesis of pharmaceuticals and agrochemicals. Future research is likely to explore the use of chiral catalysts, such as chiral acyl-transfer catalysts, in the kinetic resolution of racemic mixtures containing the difluoropropanoate scaffold. This can lead to the production of optically active compounds with high enantiomeric excess.
Another promising avenue is the diastereoselective alkylation of chiral auxiliaries with this compound. This approach could lead to the synthesis of enantiomerically pure α,α-difluoro-β-amino acids and other valuable chiral building blocks. The development of novel chiral Lewis acids and organocatalysts that can effectively control the stereochemistry of reactions involving this compound will be a key focus.
Novel Applications in Medicinal Chemistry and Drug Discovery
The introduction of fluorine atoms into organic molecules is a widely used strategy in medicinal chemistry to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. acs.org The difluoromethyl group (CF2) in this compound serves as a bioisostere for other functional groups, such as hydroxyl, thiol, or even a carbonyl group, allowing for the fine-tuning of a drug's pharmacokinetic and pharmacodynamic properties. acs.orgprinceton.edu
Future research will likely focus on utilizing this compound as a key building block in fragment-based drug discovery. whiterose.ac.uk Its reactive bromine atom allows for further molecular elaboration, enabling the synthesis of diverse libraries of fluorinated compounds for high-throughput screening. The replacement of a hydrogen atom with fluorine can significantly alter the acidity of neighboring protons and the conformation of the molecule, which can be exploited to design more potent and selective inhibitors for various biological targets.
The table below outlines potential bioisosteric replacements that can be achieved using this compound:
| Original Functional Group | Bioisosteric Replacement from this compound | Potential Therapeutic Advantage |
| Hydroxyl (-OH) | Difluoromethyl (-CF2H) | Increased metabolic stability, altered hydrogen bonding capacity |
| Thiol (-SH) | Difluoromethyl (-CF2H) | Improved pharmacokinetic profile, reduced oxidation |
| Carbonyl (C=O) | Difluoromethylene (-CF2-) | Enhanced lipophilicity, altered electronic properties |
Development of Sustainable and Eco-friendly Synthetic Routes
The chemical industry is increasingly focusing on the development of sustainable and environmentally friendly synthetic methods. For the synthesis of this compound and its derivatives, future research is expected to move away from hazardous reagents and harsh reaction conditions.
One of the most promising green alternatives is the use of enzymatic catalysis. nih.gov Lipases and other enzymes can be employed for the synthesis and resolution of fluorinated esters under mild conditions, often with high selectivity. nih.govnih.gov The development of robust and reusable biocatalysts will be a key trend.
Furthermore, the use of safer and more selective fluorinating reagents is an active area of research. pharmtech.com The development of solid fluorinating agents and methods that avoid the use of elemental fluorine or hydrogen fluoride (B91410) will contribute to greener synthetic pathways.
Exploration of Bioactivity and Mechanism of Action
While specific biological activities are outside the scope of this article, the general exploration of the bioactivity and mechanism of action of compounds derived from this compound is a significant future research direction. The presence of the gem-difluoro group can influence the molecule's interaction with biological targets by altering its electronic nature and ability to form hydrogen bonds. researchgate.net
Future studies will likely involve computational modeling and biophysical techniques to understand how the difluorinated moiety interacts with the active sites of enzymes and receptors. The bromine atom provides a handle for the attachment of probes and tags, which can be used to identify the molecular targets of these compounds. Understanding the mechanism of action at a molecular level is crucial for the rational design of new therapeutic agents.
Integration with Flow Chemistry for Industrial Scale-Up
Flow chemistry is emerging as a powerful technology for the safe and efficient production of chemicals, particularly for reactions that are hazardous or difficult to control in traditional batch reactors. pharmtech.combeilstein-journals.org The synthesis of fluorinated compounds often involves highly reactive and toxic reagents, making flow chemistry an attractive option for industrial scale-up. rsc.orgvapourtec.com
Future research will focus on adapting the synthesis of this compound and its derivatives to continuous flow processes. researchgate.net The benefits of using flow reactors include enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates. beilstein-journals.org This will not only improve the safety and efficiency of the synthesis but also facilitate the large-scale production of this important building block for the pharmaceutical and agrochemical industries.
The following table summarizes the advantages of using flow chemistry for the synthesis of fluorinated compounds:
| Feature | Advantage in Flow Chemistry |
| Safety | Minimized reaction volume, better temperature control, containment of hazardous reagents. pharmtech.com |
| Efficiency | Improved mixing, faster reaction times, higher yields. beilstein-journals.org |
| Scalability | Straightforward scale-up by running the reactor for longer or using multiple reactors in parallel. rsc.org |
| Purity | Reduced side reactions, leading to cleaner product streams and easier purification. researchgate.net |
Q & A
Q. What are the standard synthetic routes for Ethyl 3-bromo-2,2-difluoropropanoate, and how can reaction conditions be optimized?
this compound is typically synthesized via nucleophilic substitution or esterification reactions. A common approach involves reacting 3-bromo-2,2-difluoropropanoic acid with ethanol under acidic catalysis (e.g., H₂SO₄) at reflux conditions. Alternative methods may utilize halogen exchange reactions with bromine sources (e.g., N-bromosuccinimide) on fluorinated precursors. Reaction optimization includes controlling temperature (80–100°C), solvent selection (e.g., DMF or THF for polar aprotic environments), and stoichiometric ratios of reagents . Purification often involves distillation or column chromatography to isolate the ester product .
Q. How can the purity and structural integrity of this compound be validated?
Analytical techniques include:
- NMR Spectroscopy : Confirm the presence of characteristic peaks (e.g., ethyl ester triplet at ~1.3 ppm for CH₃, quartet at ~4.2 ppm for CH₂; fluorine coupling patterns for CF₂ groups).
- Mass Spectrometry (MS) : Molecular ion peaks at m/z ~210 (C₅H₇BrF₂O₂) and fragment ions corresponding to Br⁻ and COOEt groups.
- HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 210 nm. Cross-referencing with databases like PubChem or CRC Handbook ensures consistency with known spectral data .
Q. What are the key reactivity patterns of this compound in organic transformations?
The bromine atom at the β-position and electron-withdrawing fluorine groups make this compound reactive in:
- Nucleophilic Substitution : Bromine can be replaced by nucleophiles (e.g., amines, thiols) to form β-substituted difluoropropanoates.
- Cross-Coupling Reactions : Suzuki-Miyaura or Heck couplings using palladium catalysts to introduce aryl/alkenyl groups.
- Reduction : Catalytic hydrogenation (Pd/C) reduces the ester to alcohol intermediates .
Advanced Research Questions
Q. How can competing side reactions during the synthesis of this compound be minimized?
Common side reactions include hydrolysis of the ester group or β-elimination of HBr. Mitigation strategies:
- Use anhydrous solvents (e.g., DMF) and inert atmospheres (N₂/Ar) to prevent hydrolysis.
- Optimize reaction time and temperature to avoid thermal decomposition.
- Add scavengers (e.g., molecular sieves) to trap water or HBr byproducts. Kinetic studies via in-situ IR or GC-MS monitoring help identify degradation pathways .
Q. What computational methods are suitable for predicting the electronic effects of fluorine substituents in this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effects of fluorine on:
- Reactivity : Activation barriers for nucleophilic substitution.
- Spectroscopic Properties : Simulated NMR chemical shifts and coupling constants (²JF-F). Comparative studies with non-fluorinated analogs highlight fluorine's role in stabilizing transition states .
Q. How can contradictory data on the compound’s stability under varying pH conditions be resolved?
Stability studies should include:
- pH-Dependent Degradation Assays : Monitor hydrolysis rates at pH 2–12 using HPLC.
- Kinetic Modeling : Determine activation energy (Ea) via Arrhenius plots. Contradictions may arise from solvent polarity or trace metal contaminants; replicate experiments under rigorously controlled conditions .
Methodological Recommendations
- Synthetic Reproducibility : Document reaction parameters (solvent purity, catalyst loading) to ensure reproducibility .
- Safety Protocols : Handle brominated compounds in fume hoods; use PPE due to potential lachrymatory effects .
- Data Validation : Cross-check spectral data with computational models and literature analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
